

# 2,2-Dimethyl-1,3-cyclopentanedione CAS number 3883-58-7

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## Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-cyclopentanedione

Cat. No.: B1594933

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An In-depth Technical Guide to **2,2-Dimethyl-1,3-cyclopentanedione** (CAS 3883-58-7)

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical overview of **2,2-Dimethyl-1,3-cyclopentanedione** (CAS 3883-58-7), a cyclic  $\beta$ -dicarbonyl compound. It serves as a crucial intermediate in synthetic organic chemistry, offering a valuable scaffold for constructing more complex molecular architectures.<sup>[1]</sup> This guide details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, summarizes available spectroscopic data, and discusses its applications. While direct biological signaling pathways for this specific molecule are not extensively documented, the broader class of 1,3-cyclopentanedione derivatives shows significant potential in medicinal chemistry, acting as versatile scaffolds for biologically active molecules.<sup>[2]</sup>

## Chemical and Physical Properties

**2,2-Dimethyl-1,3-cyclopentanedione** is a diketone with a five-membered ring structure. Its key identifiers and physicochemical properties are summarized below.

### Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	3883-58-7	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2,2-dimethylcyclopentane-1,3-dione	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
SMILES	<chem>CC1(C(=O)CCC1=O)C</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
InChIKey	VXVZVJNSRQRUTI-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>

**Table 2: Physicochemical Properties**

Property	Value	Source
Molecular Weight	126.15 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Exact Mass	126.06808 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
Topological Polar Surface Area	34.1 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
Physical Form	Solid	<a href="#">[7]</a>
Storage Temperature	Inert atmosphere, room temperature	<a href="#">[7]</a>

## Synthesis and Experimental Protocols

The primary application of **2,2-Dimethyl-1,3-cyclopentanedione** is as a building block in organic synthesis.[\[1\]](#) Its preparation is well-documented, typically involving the methylation of a precursor.

### Experimental Protocol: Synthesis from 2-Methyl-1,3-cyclopentanedione

This protocol is adapted from the literature procedure reported by Agosta, W.C., and Smith, A.B. (1970).<sup>[3]</sup>

Objective: To synthesize **2,2-Dimethyl-1,3-cyclopentanedione** via exhaustive methylation of 2-methyl-1,3-cyclopentanedione.

Reagents and Materials:

- 2-Methyl-1,3-cyclopentanedione (89.4 mmol)
- Iodomethane (Initial: 96.4 mmol; subsequent additions as noted)
- Potassium Hydroxide (KOH) (Initial: 90.8 mmol; subsequent additions as noted)
- Dioxane
- Water
- 10% Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Diethyl ether ( $\text{Et}_2\text{O}$ )
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Standard reflux and extraction glassware

Procedure:

- A solution of 2-methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol) and iodomethane (6.0 mL, 96.4 mmol) is prepared.<sup>[3]</sup>
- This mixture is combined with a solution of KOH (5.097 g, 90.8 mmol) in a water (25 mL)/dioxane (75 mL) solvent mixture.<sup>[3]</sup>
- The reaction mixture is heated to reflux for 5 hours.<sup>[3]</sup>

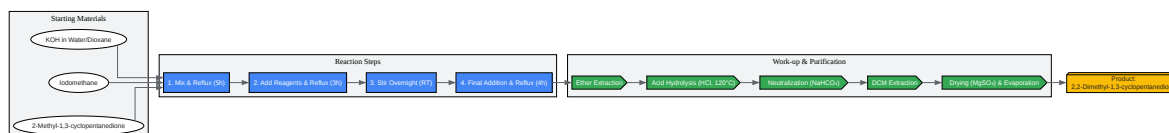
- Following the initial reflux, a solution of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL)/dioxane (15 mL) is added, and the mixture is refluxed for an additional 3 hours.[3]
- The reaction is then stirred overnight at room temperature.[3]
- A final addition of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL)/dioxane (15 mL) is made, and the mixture is heated to reflux for 4 hours to ensure the reaction goes to completion.[3]

#### Work-up and Purification:

- After cooling to room temperature, the reaction mixture is extracted with diethyl ether (1 x 100 mL, then 3 x 75 mL).[3]
- The combined ether extracts are evaporated to yield a residue.[3]
- This residue is mixed with 10% HCl (50 mL) and heated to boiling in an oil bath at 120°C for approximately 15 minutes.[3][8]
- After cooling again to room temperature, the acidic solution is carefully neutralized with a saturated NaHCO<sub>3</sub> solution (150 mL).[3][8]
- The neutralized aqueous layer is extracted with dichloromethane (4 x 75 mL).[3][8]
- The combined dichloromethane solutions are dried over MgSO<sub>4</sub>, filtered, and the solvent is evaporated to yield the final product.[3][8]

Yield: This procedure affords 2,2-dimethylcyclopentane-1,3-dione as a brown oil with a high yield (approx. 93%). The product can often be used in subsequent reactions without further purification.[3][8]

## Visualization of Synthesis Workflow



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Caption: Synthetic workflow for **2,2-Dimethyl-1,3-cyclopentanedione**.

## Spectroscopic Data

The structure of **2,2-Dimethyl-1,3-cyclopentanedione** can be confirmed using standard spectroscopic techniques. Data is publicly available through various databases.

**Table 3: Summary of Available Spectroscopic Data**

Technique	Nucleus / Method	Solvent	Source Database
NMR Spectroscopy	<sup>1</sup> H NMR	CDCl <sub>3</sub>	SpectraBase[9]
NMR Spectroscopy	<sup>13</sup> C NMR	-	PubChem[6]
Mass Spectrometry	GC-MS (Electron Ionization)	-	SpectraBase, NIST WebBook[4][10]
Infrared Spectroscopy	FTIR	-	SpectraBase[4]

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent methyl groups and the two equivalent methylene groups of the cyclopentane ring. [\[9\]](#)
- Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. [\[4\]](#)[\[10\]](#)

## Applications and Biological Relevance

The primary documented role of **2,2-Dimethyl-1,3-cyclopentanedione** is as a versatile intermediate in organic synthesis.[\[1\]](#) Its diketone functionality allows for specific enolate chemistry, making it a valuable precursor for generating more complex molecules for potential use in pharmaceuticals and agrochemicals.[\[1\]](#)

While no specific signaling pathways or direct drug development applications have been elucidated for **2,2-Dimethyl-1,3-cyclopentanedione** itself, the broader class of 1,3-cyclopentanedione derivatives is of significant interest to medicinal chemists.[\[2\]](#) These scaffolds have been explored for a range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory activities.[\[2\]](#) Furthermore, they have been utilized as chemical probes to investigate protein S-sulfenylation, a critical post-translational modification involved in cellular signaling.[\[2\]](#) The potential for **2,2-Dimethyl-1,3-cyclopentanedione** to serve as a starting point for the synthesis of such biologically active derivatives makes it a compound of interest for drug discovery professionals.

## Safety Information

Based on available safety data, **2,2-Dimethyl-1,3-cyclopentanedione** should be handled with appropriate care in a laboratory setting.

## Table 4: Hazard and Precautionary Statements

Category	Code	Statement
Signal Word	-	Warning
Hazard Statements	H315	Causes skin irritation.
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Source: Ambeed, ChemicalBook[7][8]

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